Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone is an organophosphorus compound that features a pyrrole ring substituted with a diphenylphosphino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone typically involves the reaction of a pyrrole derivative with a diphenylphosphine reagent. One common method is the reaction of 1-(2-bromo-1H-pyrrol-1-yl)ethanone with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for 1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form the corresponding phosphine oxide.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino group is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating to metal centers in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Coordination: Metal salts such as palladium chloride or platinum chloride are often used in coordination reactions.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Depending on the substituent introduced, various substituted pyrrole derivatives can be formed.
Coordination: Metal complexes with varying stoichiometries and geometries can be obtained.
Scientific Research Applications
1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can be studied for their electronic and structural properties.
Biology: The compound can be used to synthesize biologically active molecules that may have potential therapeutic applications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in catalysis, particularly in processes involving transition metals.
Mechanism of Action
The mechanism of action of 1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone primarily involves its role as a ligand. The diphenylphosphino group can coordinate to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(diphenylphosphino)methane: This compound is also a bidentate ligand but lacks the pyrrole ring.
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with a different backbone structure.
1,1’-Bis(diphenylphosphino)ferrocene: Contains a ferrocene moiety, offering different electronic properties.
Uniqueness
1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone is unique due to the presence of the pyrrole ring, which can influence the electronic properties and steric effects of the compound. This can lead to different reactivity and selectivity in catalytic applications compared to other similar ligands.
Biological Activity
Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]- is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of organophosphorus compounds featuring a pyrrole moiety. The diphenylphosphino group contributes to its electronic properties, which can influence its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.
Antiparasitic Activity
Research has indicated that pyrrole derivatives exhibit significant antiparasitic properties. Specifically, studies have shown that compounds similar to Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]- can inhibit pteridine reductase 1 (PTR1) in Trypanosoma brucei, a target for treating Human African Trypanosomiasis. In vitro assays demonstrated that certain pyrrole-based compounds possess IC50 values below 500 nM against this enzyme, indicating potent activity against the parasite .
Anticancer Potential
Ethanone derivatives have also been evaluated for their anticancer properties. A study highlighted that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines while showing lower toxicity towards normal cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Study 1: Synthesis and Evaluation of Pyrrole Derivatives
In a comprehensive study, researchers synthesized several pyrrole derivatives, including those based on Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-. These compounds were tested for their antiparasitic and anticancer activities. The findings revealed that specific substitutions on the pyrrole ring enhanced biological activity, with some derivatives exhibiting up to 80% inhibition in cancer cell proliferation at low concentrations .
Case Study 2: Structure-Based Design
Another significant investigation involved the design of new pyrrolyl compounds targeting PTR1. The study utilized structure-based drug design to optimize binding affinity and selectivity towards the enzyme. Several synthesized compounds showed promising results in inhibiting T. brucei growth in vitro, reinforcing the therapeutic potential of pyrrole-based scaffolds in treating parasitic infections .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of Ethanone derivatives:
Properties
CAS No. |
358640-82-1 |
---|---|
Molecular Formula |
C18H16NOP |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
1-(1-diphenylphosphanylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C18H16NOP/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14H,1H3 |
InChI Key |
YYQNMSCWOWSBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.